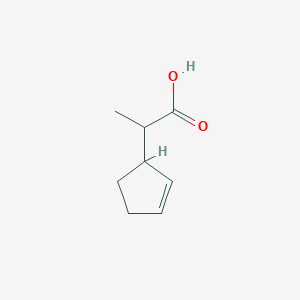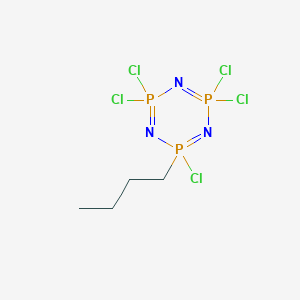
1-Butylpentachlorocyclotriphosphazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylpentachlorocyclotriphosphazene is a chemical compound belonging to the class of cyclotriphosphazenes. These compounds are characterized by a ring structure consisting of alternating phosphorus and nitrogen atoms, with various substituents attached to the phosphorus atoms. In the case of this compound, the substituents include one butyl group and five chlorine atoms.
Vorbereitungsmethoden
The synthesis of 1-Butylpentachlorocyclotriphosphazene typically involves the reaction of hexachlorocyclotriphosphazene with butyl lithium or butyl magnesium halide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the substitution of one chlorine atom with a butyl group. The product is then purified through techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-Butylpentachlorocyclotriphosphazene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines, alcohols, or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze, leading to the formation of phosphoric acid derivatives.
Common reagents used in these reactions include butyl lithium, butyl magnesium halide, amines, alcohols, thiols, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butylpentachlorocyclotriphosphazene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other cyclotriphosphazene derivatives with various functional groups.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biomedical materials.
Industry: It is used in the development of advanced materials, such as flame retardants, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1-Butylpentachlorocyclotriphosphazene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Butylpentachlorocyclotriphosphazene can be compared with other cyclotriphosphazene derivatives, such as hexachlorocyclotriphosphazene and other alkyl-substituted cyclotriphosphazenes. The unique combination of a butyl group and five chlorine atoms gives this compound distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Similar compounds include:
- Hexachlorocyclotriphosphazene
- 1-Methylpentachlorocyclotriphosphazene
- 1-Ethylpentachlorocyclotriphosphazene
These compounds share the cyclotriphosphazene ring structure but differ in the nature and number of substituents attached to the phosphorus atoms.
Eigenschaften
CAS-Nummer |
75132-82-0 |
|---|---|
Molekularformel |
C4H9Cl5N3P3 |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
2-butyl-2,4,4,6,6-pentachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C4H9Cl5N3P3/c1-2-3-4-13(5)10-14(6,7)12-15(8,9)11-13/h2-4H2,1H3 |
InChI-Schlüssel |
BYYSRPPEOFGNKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


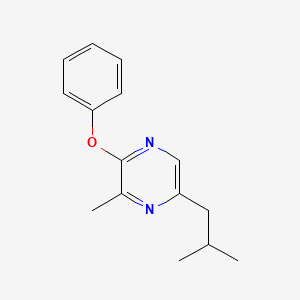





![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
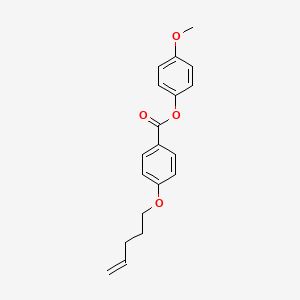
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)
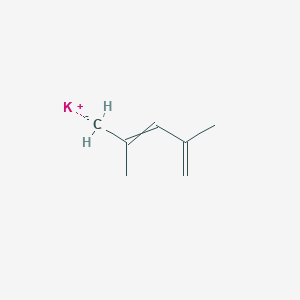

![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
